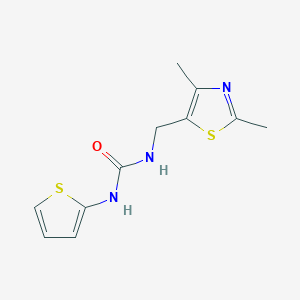
1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(thiophen-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(thiophen-2-yl)urea, also known as MTT, is a yellow tetrazolium salt that is widely used in scientific research as a marker of cell viability and proliferation. MTT is a commonly used reagent in cell biology, biochemistry, and pharmacology, and it has a variety of applications in these fields.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
A New Convenient Way to Synthesize Thiadiazolyl Urea Derivatives : This research describes a simple and efficient method for synthesizing 1-(substituted)-3-(5-(substituted)-1,3,4-thiadiazol-2-yl) ureas, leveraging microwave irradiation for enhanced reaction efficiency. The significance of this work lies in the development of new chemical entities with potential biological activities, underscoring the versatility of urea derivatives in medicinal chemistry (Li & Chen, 2008).
Biological Evaluation
Anticancer and Antimicrobial Properties : Several studies focus on the synthesis and biological evaluation of urea derivatives, exploring their anticancer and antimicrobial activities. For instance, urea derivatives have been evaluated for their antiproliferative effects against various cancer cell lines, demonstrating significant activity which suggests their potential as anticancer agents. Similarly, antimicrobial activities against a range of bacterial and fungal pathogens have been reported, highlighting the therapeutic potential of these compounds in treating infectious diseases (Shankar et al., 2017).
Molecular Docking and Computational Studies
Molecular Docking and Anticonvulsant Activity : Research into the anticonvulsant properties of urea/thiourea derivatives, supported by molecular docking studies, provides insights into their mechanism of action and potential therapeutic applications in epilepsy and seizure disorders. These studies demonstrate the importance of computational methods in drug design and development, especially for identifying compounds with specific biological targets (Thakur et al., 2017).
Structural and Conformational Studies
X-ray Crystallography and Computational Analysis : The structural analysis of aminothiazole derivatives, including X-ray crystallography and DFT studies, elucidates the molecular conformation, electronic structure, and potential reactivity of these compounds. Such detailed structural insights are crucial for understanding the interaction of these molecules with biological targets and for guiding the design of new derivatives with enhanced biological activities (Adeel et al., 2017).
Propiedades
IUPAC Name |
1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS2/c1-7-9(17-8(2)13-7)6-12-11(15)14-10-4-3-5-16-10/h3-5H,6H2,1-2H3,(H2,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXRPDPCQTZXPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CNC(=O)NC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methoxyphenethyl)oxalamide](/img/structure/B2638602.png)
![2-(4-methylpiperazin-1-yl)-2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2638605.png)
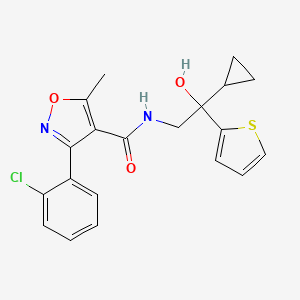
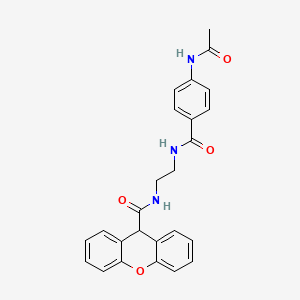
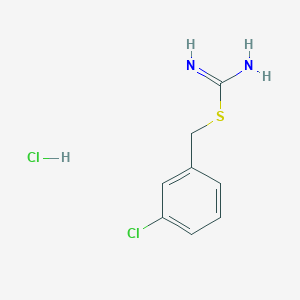


![2-((1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2638612.png)
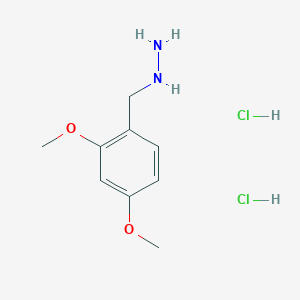

![5-methyl-3-[(4-methylphenyl)sulfonyl]-2-(phenylamino)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2638618.png)
![2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2638619.png)

![2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/structure/B2638624.png)
